molecular formula C14H16ClNO2 B13830654 N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide

Cat. No.: B13830654
M. Wt: 265.73 g/mol
InChI Key: DMOULBUKRBTROW-UHFFFAOYSA-N
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Description

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is a high-purity chemical building block designed for research and development applications. This compound features a tetrahydronaphthalene (tetralin) scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The presence of both acetamide and chloroacetyl functional groups makes it a versatile intermediate for further chemical synthesis, such as nucleophilic substitution reactions or the preparation of more complex molecular architectures. Researchers can utilize this compound in the exploration of new pharmaceutical candidates, particularly in constructing compounds that may interact with various enzyme systems. Its structure suggests potential as a key precursor in synthesizing molecules for screening against various biological targets. This product is intended for chemical synthesis and research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

N-[3-(2-chloroacetyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide

InChI

InChI=1S/C14H16ClNO2/c1-9(17)16-13-7-11-5-3-2-4-10(11)6-12(13)14(18)8-15/h6-7H,2-5,8H2,1H3,(H,16,17)

InChI Key

DMOULBUKRBTROW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5,6,7,8-tetrahydro-2-naphthylamine or its acetamide derivative.
  • Chloroacetyl chloride as the acylating agent.
  • Appropriate solvents such as ethanol, dimethylformamide (DMF), or dichloromethane.
  • Bases such as triethylamine or sodium ethoxide to neutralize generated hydrochloric acid and facilitate the reaction.

Reaction Conditions

  • The amine substrate is dissolved in anhydrous solvent (e.g., ethanol or DMF).
  • A base (e.g., triethylamine) is added to maintain a basic environment.
  • Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • The mixture is stirred and gradually warmed to room temperature, then refluxed for several hours (typically 2–4 hours) to ensure complete reaction.
  • The reaction progress is monitored by thin-layer chromatography or high-performance liquid chromatography (HPLC).

Workup and Purification

  • After completion, the reaction mixture is cooled and quenched with water or an aqueous sodium bicarbonate solution to neutralize excess acid.
  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by recrystallization from ethanol/DMF mixtures or by column chromatography using appropriate eluents.

Representative Experimental Procedure (Adapted from Related Acetamide Syntheses)

Step Reagents and Conditions Outcome
1 Dissolve 5,6,7,8-tetrahydro-2-naphthylamine (10 mmol) in ethanol (25 mL) with triethylamine (0.2 mL) Formation of amine solution
2 Add chloroacetyl chloride (10 mmol) dropwise at 0–5 °C under stirring Controlled acylation
3 Stir and reflux for 3 hours Completion of chloroacetylation
4 Cool reaction, quench with aqueous sodium bicarbonate Neutralization
5 Extract organic phase, dry, concentrate Crude product
6 Recrystallize from ethanol/DMF Pure this compound

Research Outcomes and Characterization Data

  • Yield: Typically high yields (70–85%) are reported for analogous chloroacetylated acetamides under optimized conditions.
  • Spectroscopic Data:
    • Infrared spectroscopy shows characteristic carbonyl stretching near 1670 cm⁻¹ and amide N-H stretching around 3400 cm⁻¹.
    • Proton nuclear magnetic resonance (¹H NMR) reveals signals for aromatic and aliphatic protons of the tetrahydronaphthalene ring, alongside singlets for the chloroacetyl methylene protons (~4.5 ppm) and the acetamide methyl group (~2.0 ppm).
    • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of the target compound.

Comparative Table of Preparation Conditions from Literature

Reference Starting Material Acylating Agent Solvent Base Temperature Reaction Time Yield (%) Purification Method
Salem et al., 2024 N-arylacetamides 2-chloroacetyl chloride Ethanol Triethylamine Reflux 3 h 75–85 Recrystallization from ethanol/DMF
Other literature (general) Tetrahydronaphthylamine derivatives Chloroacetyl chloride DMF or DCM Sodium ethoxide or TEA 0–5 °C to reflux 2–4 h 70–80 Column chromatography or recrystallization

Notes on Reaction Mechanism and Optimization

  • The base neutralizes hydrochloric acid formed during acylation, preventing protonation of the amine and side reactions.
  • Low-temperature addition of chloroacetyl chloride prevents over-acylation or polymerization.
  • Use of polar aprotic solvents like DMF can enhance solubility and reaction rate.
  • Refluxing ensures complete conversion but must be balanced to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Substituent Variations on the Acetamide Core
  • Target Compound : Chloroacetyl group at the 3-position of the tetrahydro-naphthalenyl ring.
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Features a naphthalene ring and chloro-fluoro-substituted phenyl group. The dihedral angle between aromatic rings (60.5°) contrasts with the partially saturated tetrahydro-naphthalenyl system in the target compound, affecting molecular packing and crystallinity .
  • Tamibarotene (): N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Tetramethyl substitution on the tetrahydro-naphthalenyl ring increases lipophilicity and steric hindrance compared to the chloroacetyl group in the target compound .
B. Chloroacetamide Pesticides ():
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Substituted phenyl group with methoxymethyl side chain. The fully aromatic system differs from the target compound’s bicyclic, partially saturated core, impacting soil mobility and bioactivity .

Physicochemical Properties

Key Data from Spectral Analysis :
Compound IR νmax (C=O, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* ~1680–1700 –CH₂Cl (~4.2), NH (~10.5)
6a () 1671 Triazole H (8.36), NH (10.79)
N-(3-Chloro-4-fluorophenyl)-... 1671 Naphthalene H (7.20–8.61)
Tamibarotene 1650–1680 Tetramethyl CH₃ (1.2–1.5)

*Predicted based on analogous compounds.

  • Solubility : The tetrahydro-naphthalenyl group in the target compound enhances lipophilicity compared to fully aromatic analogues (e.g., ), but less than Tamibarotene’s tetramethylated system.
  • Thermal Stability : Chloroacetyl derivatives (e.g., alachlor) often exhibit moderate stability, while triazole-containing compounds () may degrade under acidic conditions .

Research Implications

The structural versatility of chloroacetamides and tetrahydro-naphthalenyl systems enables diverse applications, from agrochemicals to pharmaceuticals. Further studies on the target compound should explore:

  • Receptor selectivity assays (cf. ’s retinoid receptor profiling) .
  • Environmental fate , leveraging data from chloroacetamide pesticides .
  • Crystallographic analysis to compare packing modes with .

Biological Activity

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide (CAS No. 408310-39-4) is a synthetic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C14H16ClNO2
Molecular Weight 255.74 g/mol
CAS Registry Number 408310-39-4
Synonyms Acetamide, N-[3-(chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]- (9CI)

Structural Characteristics

The compound features a chloroacetyl group attached to a tetrahydronaphthalene moiety, which may influence its lipophilicity and biological interactions. The presence of chlorine could enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A notable study screened various N-substituted phenyl-2-chloroacetamides against common pathogens:

  • Tested Pathogens : Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
  • Findings : Compounds demonstrated significant effectiveness against Gram-positive bacteria, with varying efficacy against Gram-negative bacteria and fungi. The presence of halogenated substituents was correlated with increased antimicrobial activity due to enhanced membrane permeability .

The biological activity of chloroacetamides is often attributed to their ability to disrupt cellular functions through various mechanisms:

  • Membrane Disruption : The lipophilic nature allows these compounds to penetrate cell membranes easily.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress within microbial cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study involving twelve newly synthesized chloroacetamides showed that those with specific substituents on the phenyl ring exhibited enhanced activity against MRSA and other pathogens . This highlights the importance of structural modifications in enhancing biological efficacy.
  • Toxicity Assessment : Preliminary toxicity evaluations indicate that while some derivatives show promising antimicrobial properties, their safety profiles need thorough investigation to assess potential cytotoxic effects on mammalian cells .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chloroacetamides and their biological activity has been a focal point in research:

  • Lipophilicity : Increased lipophilicity generally correlates with improved permeation through lipid membranes.
  • Substituent Effects : The position and type of substituents on the aromatic ring significantly influence antimicrobial potency and selectivity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide?

Methodological Answer:

  • Acylation Reactions : Start with the 5,6,7,8-tetrahydro-2-naphthalenylamine precursor. React with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction completion via TLC .
  • Purification : Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize from toluene for high-purity crystals .
  • Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of chloroacetyl chloride and maintain low temperatures (0–5°C) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify key signals:
  • Chloroacetyl group: δ ~4.0–4.3 ppm (CH₂Cl), 168–170 ppm (C=O) .
  • Naphthalenyl protons: δ ~6.8–7.5 ppm (aromatic H) and δ ~1.5–2.5 ppm (tetrahydro ring CH₂) .
    • IR Spectroscopy : Confirm C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate stereochemistry .

Q. What solubility characteristics should be considered for this compound?

Methodological Answer:

  • Polar Solvents : Test solubility in DMSO, DMF, or acetonitrile for reaction compatibility. Poor solubility in water necessitates use of co-solvents (e.g., 10% DMSO in aqueous buffers) for biological assays .
  • Empirical Testing : Perform gradient solubility assays (e.g., shake-flask method) in pH-adjusted buffers (2–12) to identify optimal conditions .

Advanced Research Questions

Q. How can reaction byproducts be systematically analyzed during synthesis?

Methodological Answer:

  • LC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts. Monitor for masses corresponding to:
    • Unreacted starting material (e.g., naphthalenylamine, m/z ~175).
    • Dimerization products (e.g., bis-acetamide derivatives, m/z ~400–450) .
  • ¹H NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted chloroacetyl chloride) to reaction mixtures to identify overlapping peaks .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Calculate energy gaps to predict electrophilic/nucleophilic sites. For example, the chloroacetyl group’s LUMO may guide nucleophilic attack .
    • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to hydrogen bonding or π-π stacking .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability under experimental conditions .

Q. How does crystal packing influence physicochemical properties?

Methodological Answer:

  • X-ray Diffraction : Determine unit cell parameters and hydrogen-bonding motifs. For example, N–H···O interactions between acetamide groups may enhance thermal stability .
  • Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 421 K observed in analogous compounds) with crystal lattice strength .

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